molecular formula C7H8NNaO3 B053843 Carbapenam-3-carboxylic acid CAS No. 117858-72-7

Carbapenam-3-carboxylic acid

Cat. No. B053843
M. Wt: 177.13 g/mol
InChI Key: QUSUNINJKBHEKM-TYSVMGFPSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbapenam-3-carboxylic acid (CPCA) is a synthetic compound that has been extensively used in scientific research. It is a derivative of carbapenem antibiotics and is commonly used as a substrate for enzymes such as beta-lactamases. CPCA has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins.

Scientific Research Applications

Carbapenam-3-carboxylic acid has been used in various scientific research applications, including studying the mechanism of action of beta-lactamases and other enzymes. It has also been used in the development of new antibiotics and in the screening of potential inhibitors of enzymes. Carbapenam-3-carboxylic acid has been shown to be an effective substrate for various enzymes, including metallo-beta-lactamases and serine-beta-lactamases.

Mechanism Of Action

The mechanism of action of Carbapenam-3-carboxylic acid involves the hydrolysis of the beta-lactam ring by beta-lactamases. This hydrolysis results in the formation of a stable acyl-enzyme intermediate, which can be further hydrolyzed to release the carboxylic acid and the corresponding amine. The hydrolysis of the beta-lactam ring by beta-lactamases is a key step in the resistance of bacteria to beta-lactam antibiotics.

Biochemical And Physiological Effects

Carbapenam-3-carboxylic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a stable compound that does not react with other molecules in the cell. Carbapenam-3-carboxylic acid has been shown to be non-toxic to cells and tissues at concentrations commonly used in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Carbapenam-3-carboxylic acid in laboratory experiments is its stability and purity. Carbapenam-3-carboxylic acid is a synthetic compound that can be easily synthesized with high purity and yield. It is also a stable compound that does not degrade over time. One of the limitations of using Carbapenam-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Carbapenam-3-carboxylic acid in scientific research. One direction is the development of new antibiotics based on the structure of Carbapenam-3-carboxylic acid. Another direction is the screening of potential inhibitors of beta-lactamases using Carbapenam-3-carboxylic acid as a substrate. Carbapenam-3-carboxylic acid can also be used in the study of other enzymes and proteins that hydrolyze beta-lactam antibiotics. Finally, the synthesis of new derivatives of Carbapenam-3-carboxylic acid with improved solubility and stability is another potential future direction.

Synthesis Methods

Carbapenam-3-carboxylic acid can be synthesized using various methods, including the reaction of 3-aminomethyl carbapenems with carboxylic acid derivatives. One of the most commonly used methods for synthesizing Carbapenam-3-carboxylic acid is the reaction of 3-aminomethyl carbapenem with 3-bromopropionic acid. This method yields Carbapenam-3-carboxylic acid with high purity and yield.

properties

CAS RN

117858-72-7

Product Name

Carbapenam-3-carboxylic acid

Molecular Formula

C7H8NNaO3

Molecular Weight

177.13 g/mol

IUPAC Name

sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1

InChI Key

QUSUNINJKBHEKM-TYSVMGFPSA-M

Isomeric SMILES

C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+]

SMILES

C1CC(N2C1CC2=O)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)[O-].[Na+]

synonyms

carbapenam-3-carboxylic acid
carbapenam-3-carboxylic acid, (2S-trans)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.